molecular formula C21H20N2O3 B6016792 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B6016792
M. Wt: 348.4 g/mol
InChI Key: FGNLISWCNYVXTD-UHFFFAOYSA-N
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Description

2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, also known as MI-1, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of isoindoline-1,3-diones, and has shown promising results in various scientific research applications.

Mechanism of Action

2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione binds to the hydrophobic pocket of MDM2, preventing it from binding to p53 and promoting its degradation. This leads to the accumulation of p53 in cancer cells, which can induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, sparing normal cells from its cytotoxic effects. It has also been shown to have a low toxicity profile in animal models, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione is its specificity for cancer cells, which makes it a promising candidate for targeted therapy. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, including:
1. Development of more efficient synthesis methods for this compound and its derivatives.
2. Investigation of the potential of this compound as a combination therapy with other anticancer agents.
3. Study of the pharmacokinetics and toxicity profile of this compound in humans.
4. Development of this compound as a targeted therapy for specific types of cancer.
5. Investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders.
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound as a targeted therapy for cancer and other diseases.

Synthesis Methods

2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 3-aminobenzoic acid with 4-methylpiperidine-4-carboxylic acid, followed by cyclization with phthalic anhydride. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of the isoindoline-1,3-dione ring system.

Scientific Research Applications

2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, this compound can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

2-[3-(4-methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-9-11-22(12-10-14)19(24)15-5-4-6-16(13-15)23-20(25)17-7-2-3-8-18(17)21(23)26/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLISWCNYVXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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